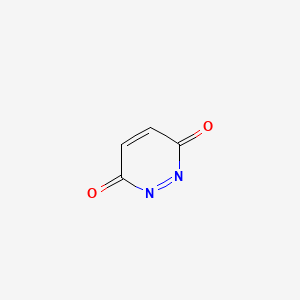

3,6-pyridazinedione

Descripción general

Descripción

3,6-pyridazinedione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and carbonyl groups at positions 3 and 6. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. This compound and its derivatives have been utilized in the synthesis of various bioactive molecules, including insecticides, acaricides, and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,6-pyridazinedione can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with diketones. For example, the reaction of hydrazine hydrate with 1,3-diketones under acidic conditions can yield pyridazine-3,6-dione . Another method involves the use of 4-bromo-pyridazine-3,6-dione as a starting material, which can undergo amination and cross-coupling reactions to form various substituted pyridazines .

Industrial Production Methods: Industrial production of pyridazine-3,6-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Multicomponent Reactions (MCRs)

3,6-Pyridazinedione serves as a key component in MCRs for synthesizing complex heterocycles. For example:

-

Pyridazinoindazolones are formed via a Knoevenagel-Michael-cyclodehydration cascade involving aldehydes (e.g., aromatic, aliphatic) and 1,3-dicarbonyl compounds (e.g., dimedone) under acid catalysis. The reaction proceeds through α,β-unsaturated intermediates, with pyridazinedione acting as a nucleophile in the Michael addition step .

-

1H-Pyrazolo[1,2-a]pyridazine-5,8-diones are synthesized via three-component reactions with aldehydes and malononitrile, yielding products with potential anticancer activity .

Table 1: Representative MCRs of this compound

| Reaction Components | Catalyst | Product Class | Yield Range |

|---|---|---|---|

| Aldehyde + Dimedone | p-TsOH | Pyridazinoindazolones | 65–85% |

| Aldehyde + Malononitrile | Proline triflate | Pyrazolo-pyridazinediones | 70–90% |

Diels-Alder Cycloadditions

Pyridazinediones participate as dienophiles in Diels-Alder reactions:

-

Bicyclic derivatives (e.g., compound 13 ) are synthesized via cycloaddition with dienes. These compounds exhibit selective cytotoxicity against cancer cell lines (IC₅₀ values: 0.1–1 μM) .

Reactions with Electrophiles

The ambident nucleophilicity of pyridazinedione enables selective O- or N-functionalization:

| Electrophile Type | Example Reagents | Selectivity | Product Class |

|---|---|---|---|

| Hard (O-targeting) | Alkyl halides, acyl chlorides | O-Alkylation/Acylation | 3,6-Dialkoxypyridazines |

| Soft (N-targeting) | α,β-Unsaturated ketones, perfluorinated alkenes | N-Alkylation | N-Substituted dihydropyridazinediones |

Mechanistic studies indicate that O-functionalization dominates with hard electrophiles due to higher charge density on carbonyl oxygen .

Reversible Cysteine Modification

3,6-Pyridazinediones undergo tuneable Michael addition-retro-Michael reactions with thiols, enabling reversible bioconjugation:

Table 2: Kinetic Parameters for Thiol Adduct Formation

| Substituent (R) |

(M⁻¹min⁻¹) |

(M⁻¹) |

(min⁻¹) |

|----------------|------------------------|----------------|---------------------|

| -H | 12.3 ± 0.4 | 1.2 × 10⁴ | 0.0010 ± 0.0001 |

| -NO₂ | 84.6 ± 2.1 | 3.8 × 10³ | 0.0223 ± 0.0006 |

| -CF₃ | 45.2 ± 1.3 | 6.9 × 10³ | 0.0065 ± 0.0002 |

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, accelerating forward reactions (

) but reducing adduct stability (

) .

Tautomerism and Stability

The compound exists predominantly in the hydroxy-oxo tautomeric form rather than aromatic dihydroxy forms due to:

X-ray crystallography confirms this tautomeric preference, with bond lengths of 1.22 Å (C=O) vs. 1.34 Å (C–O) in solid-state structures .

Dimerization and Coordination Chemistry

Pyridazinediones form stable dimers and metal complexes:

-

Crown ether analogs are synthesized via bis-alkylation, showing alkali metal binding (Kd: 10⁻⁴–10⁻⁶ M)

-

Chiral bisphospholane-Rh complexes (e.g., 44 ) enable enantioselective hydrogenation (up to 98% ee)

This multifaceted reactivity profile establishes this compound as a privileged scaffold in synthetic chemistry, with applications spanning medicinal chemistry, materials science, and chemical biology. The tunable electronic properties and reversible covalent bonding capabilities position it as a valuable tool for dynamic molecular systems design.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,6-Pyridazinedione features a six-membered ring with two nitrogen atoms and carbonyl groups at positions 3 and 6. Its structure allows for versatile reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound is widely used as a precursor for synthesizing complex organic molecules. Its derivatives serve as intermediates in the creation of various nitrogen-containing heterocycles.

Key Applications in Organic Synthesis:

- Building Block : Utilized in the synthesis of pharmaceuticals and agrochemicals.

- Reversible Modifiers : Recent studies have demonstrated its potential as a reversible covalent modifier for cysteine residues in proteins, enhancing selectivity in enzyme inhibition and activity-based protein profiling .

| Application | Description |

|---|---|

| Building Block | Serves as an intermediate for synthesizing complex organic molecules. |

| Cysteine Modification | Acts as a reversible modifier for selective enzymatic inhibition. |

Medicinal Chemistry

The pharmacological potential of this compound has been extensively studied, revealing its promise in drug development.

Medicinal Applications:

- Anticancer Agents : Certain derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, some compounds have been shown to inhibit cancer cell growth effectively.

- Anti-inflammatory Properties : Research indicates that this compound derivatives can inhibit inflammatory mediators such as prostaglandin E2 and interleukins.

| Compound Type | Activity |

|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Inhibition of inflammatory mediators. |

Agricultural Use

In agriculture, this compound derivatives are employed as plant growth regulators.

Agricultural Applications:

- Maleic Hydrazide : A derivative used to inhibit sprout growth in stored potatoes and onions; it also shows potential in weed control and improving forage quality .

| Application | Description |

|---|---|

| Maleic Hydrazide | Plant growth regulator to control sprouting and improve crop quality. |

Chemical Biology

The compound's ability to modify proteins makes it valuable in chemical biology.

Biological Applications:

- Enzyme Inhibition : Derivatives are being explored for their potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : The ability to selectively modify proteins opens avenues for studying protein function and interactions .

Case Study 1: Anticancer Activity

A study evaluated various this compound derivatives against MCF-7 breast cancer cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard anticancer drugs, suggesting their potential as new therapeutic agents.

Case Study 2: Reversible Cysteine Modification

Research demonstrated that pyridazinediones could effectively modify cysteine residues in proteins reversibly. This property was utilized to enhance the selectivity of enzyme inhibitors, providing a novel tool for drug discovery .

Mecanismo De Acción

The mechanism of action of pyridazine-3,6-dione and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may interact with cellular receptors or proteins, modulating their function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Pyrimidine: Contains nitrogen atoms at positions 1 and 3.

Pyrazine: Contains nitrogen atoms at positions 1 and 4.

Pyridazinone: A derivative of pyridazine with a keto group at position 3.

3,6-pyridazinedione stands out due to its versatility in chemical reactions and its broad spectrum of applications in various fields.

Actividad Biológica

3,6-Pyridazinedione, a compound belonging to the pyridazine family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential, as well as its applications as a reversible covalent modifier in biochemical research.

Chemical Structure and Properties

This compound features a bicyclic structure that includes two nitrogen atoms in the six-membered ring. This unique arrangement contributes to its reactivity and interaction with biological targets. The compound can be synthesized through various organic reactions, which have been explored in the literature for their implications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. A notable research effort synthesized a series of 3,6-disubstituted pyridazines and evaluated their efficacy against several cancer cell lines. The findings indicated that compounds such as 11l and 11m exhibited significant cytotoxic effects on breast cancer cells (T-47D and MDA-MB-231) with IC50 values of 20.1 nM and 43.8 nM, respectively .

The mechanism underlying the anticancer activity involves:

- Induction of Apoptosis : Treatment with these derivatives led to increased populations in the sub-G1 phase of the cell cycle, indicating apoptosis .

- Cell Cycle Arrest : The compounds also caused significant arrest in the G2/M phase, further supporting their role as effective anticancer agents .

Reversible Cysteine Modification

Beyond its anticancer properties, this compound has been identified as a novel reversible cysteine modifier . This characteristic is particularly valuable for applications in protein engineering and enzymatic inhibition. The electrophilicity of pyridazinediones allows for selective modification of cysteine residues in proteins, enabling dynamic control over protein function .

Applications

- Enzymatic Inhibition : The ability to reversibly modify cysteine residues can be employed to inhibit specific enzymes selectively.

- Activity-Based Protein Profiling (ABPP) : Pyridazinediones can serve as probes for studying protein interactions and functions in complex biological systems .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (nM) | Target |

|---|---|---|---|

| 11l | Anticancer | 20.1 | CDK2 |

| 11m | Anticancer | 43.8 | CDK2 |

| Pyridazinedione | Cysteine Modifier | N/A | Cysteine Residues |

Case Studies

- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that specific derivatives of this compound could significantly reduce cell viability through apoptosis induction and cell cycle arrest .

- Biochemical Applications : Research on reversible cysteine modification using pyridazinediones showed promising results in selectively modifying proteins without permanent alteration, paving the way for innovative therapeutic strategies .

Propiedades

IUPAC Name |

pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514988 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42413-70-7 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,6-pyridazinedione?

A1: The molecular formula of this compound is C4H4N2O2 and its molecular weight is 112.09 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives. These techniques include:

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. []

Q3: Why is the planar configuration of this compound unstable?

A3: The instability of planar this compound is attributed to the pseudo Jahn–Teller effect (PJTE). This effect describes the vibronic coupling between the ground electronic state (1A1) and the first excited state (1A2) along the a2 distortion coordinate, leading to a distortion from the planar configuration to a more stable twisted geometry with C2 symmetry. [] This twisting instability is also observed in 1,2-dihalo derivatives of this compound. []

Q4: What are some common methods for synthesizing this compound derivatives?

A4: Several synthetic routes have been developed for this compound derivatives:

- Reaction of maleic anhydride with hydrazine: This method is commonly used to synthesize 1,2-dihydro-3,6-pyridazinedione, also known as maleic hydrazide. [, ]

- Electrochemical reduction of azo compounds: This approach utilizes electrochemical methods to synthesize tetrahydro-1,2-substituted 3-pyridazinones and 3,6-pyridazinediones. [, ]

- Cycloaddition reactions: Researchers have explored cycloaddition reactions of pyridazine-3,6-diones with various dienophiles to create diverse derivatives. [, ]

- Condensation reactions: N-amino-N,N'-dihydrodiazinediones can undergo condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to produce fused nitrogen-heterocycles. [, ]

Q5: How does Lawesson's reagent react with this compound?

A5: The reaction of Lawesson's reagent with this compound derivatives can lead to the formation of various products depending on the specific reaction conditions and the substituents present on the pyridazinedione ring. These products include:

- Dithiones: Lawesson's reagent can convert the carbonyl groups of this compound into thiocarbonyl groups, resulting in dithione derivatives. []

- Monothiones: Depending on the reaction conditions and stoichiometry, monothione derivatives can also be formed, where only one of the carbonyl groups is converted to a thiocarbonyl group. []

- Disulfides: In some cases, the reaction can lead to the formation of disulfide derivatives, particularly when using 1-phenyl-1,2-dihydro-3,6-pyridazinedione as the starting material. []

- 1,3,2-Oxathiophosphole derivatives: These heterocyclic compounds can be obtained as byproducts in certain reactions of 1-phenyl-1,2-dihydro-3,6-pyridazinedione with Lawesson's reagent. []

Q6: What are the primary applications of this compound and its derivatives?

A6: this compound derivatives have found applications in various fields:

- Agriculture: Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a commercially available plant growth regulator used to inhibit sprout growth in stored potatoes and onions. [, ] It's also been investigated for its potential to control weeds, suppress seedhead formation in grasses, and improve forage quality. [, , , , ]

- Medicinal chemistry: Some derivatives exhibit cytotoxic activity and have been investigated as potential anticancer agents. [, , ] Researchers have explored their activity against various cancer cell lines. [, , ]

- Organic synthesis: this compound serves as a versatile building block for synthesizing diverse nitrogen-containing heterocyclic compounds. []

Q7: What is the mechanism of action of maleic hydrazide as a plant growth regulator?

A7: While the exact mechanism of action of maleic hydrazide is not fully elucidated, it is believed to interfere with cell division and elongation by disrupting DNA synthesis. [] This inhibition of cell division contributes to its sprout suppression activity in stored potatoes and onions. [, ]

Q8: How does the structure of this compound derivatives relate to their biological activity?

A8: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact biological activity.

- Halogenation: Introduction of halogens, particularly bromine, at positions 4 and 5 of the pyridazine ring has been associated with increased cytotoxic activity in some derivatives. [, ] This effect is thought to be related to both the electronic properties and the lipophilicity of the halogen substituents. [, ]

- Substitution at nitrogen atoms: N-substitution with various groups can influence the compound's interaction with biological targets and modulate its activity. [] For example, the anticonvulsant activity of 1-substituted-1,2-dihydro-pyridazine-3,6-diones has been investigated, with varying degrees of protection against seizures depending on the substituent. []

Q9: Are there any known resistance mechanisms to this compound derivatives?

A9: While resistance mechanisms specific to this compound derivatives have not been extensively studied, the prolonged use of maleic hydrazide in agriculture could potentially lead to the development of resistant weed populations. Monitoring for resistance development and implementing appropriate resistance management strategies, such as crop rotation and the use of alternative weed control methods, are crucial to minimize the risk of resistance.

Q10: What is known about the metabolism of maleic hydrazide in plants?

A10: Research has identified a novel metabolite of maleic hydrazide in tobacco plants: MH-N-β-D-glucoside. [] This finding suggests that plants can metabolize maleic hydrazide by forming glycosidic conjugates. Further research is needed to fully understand the metabolic pathways of maleic hydrazide in different plant species and the potential implications for its efficacy and environmental fate.

Q11: What is the environmental fate of maleic hydrazide?

A11: Maleic hydrazide can persist in the environment, particularly in soil, for extended periods. [] Factors influencing its degradation include soil type, pH, temperature, and microbial activity. [] Research on the photocatalytic degradation of maleic hydrazide using titanium dioxide (TiO2) suggests a potential strategy for removing this herbicide derivative from water sources. []

- Computational chemistry: Computational studies can provide valuable insights into the molecular properties, reactivity, and interactions of this compound derivatives with biological targets. These studies can guide the design of novel derivatives with improved activity, selectivity, and pharmacokinetic properties. [, ]

- Drug delivery and targeting: Developing targeted drug delivery systems for this compound derivatives could enhance their therapeutic efficacy while minimizing potential side effects. []

- Biomarkers and diagnostics: Research on biomarkers associated with the activity of this compound derivatives could contribute to personalized medicine approaches for optimizing treatment outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.